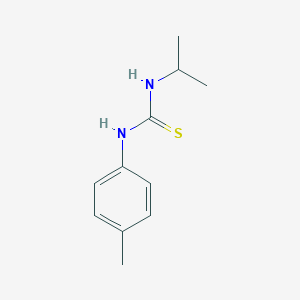

N-isopropyl-N'-(4-methylphenyl)thiourea

Description

N-Isopropyl-N'-(4-methylphenyl)thiourea is a substituted thiourea derivative characterized by the general formula [R¹R²N][R³R⁴N]C=S, where R¹ = isopropyl (C₃H₇), R² = H, R³ = 4-methylphenyl (C₆H₄CH₃), and R⁴ = H. Thioureas are organosulfur compounds with diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their ability to act as ligands, catalysts, and bioactive agents . The compound’s structure features a thiocarbonyl group (C=S) flanked by an isopropyl group and a 4-methylphenyl substituent, which influence its electronic, steric, and solubility properties.

Properties

Molecular Formula |

C11H16N2S |

|---|---|

Molecular Weight |

208.33g/mol |

IUPAC Name |

1-(4-methylphenyl)-3-propan-2-ylthiourea |

InChI |

InChI=1S/C11H16N2S/c1-8(2)12-11(14)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,12,13,14) |

InChI Key |

NXHQZFFTOBBUCV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=S)NC(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit significant variations in biological activity, physical properties, and structural motifs depending on their substituents. Below is a comparative analysis of N-isopropyl-N'-(4-methylphenyl)thiourea with structurally related compounds:

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility : The isopropyl group in this compound likely reduces water solubility compared to hydroxylated analogs (e.g., N-(4-hydroxyphenyl)thiourea, which forms hydrogen bonds with water) .

- Crystallography: Derivatives like N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea adopt trans-cis configurations, enabling intramolecular hydrogen bonds (O⋯H–N) that stabilize their crystal structures. Similar planar thiourea fragments are observed in N,N'-bis(4-methylphenyl)thiourea, though steric hindrance from dual 4-methylphenyl groups may reduce conformational flexibility .

Research Findings and Implications

Replacing phenyl with 4-methylphenyl in N-isopropyl derivatives could optimize pharmacokinetic profiles .

Configuration Stability: Trans-cis configurations in thioureas (e.g., N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea) correlate with improved crystallinity and thermal stability, critical for materials science applications .

Biological Optimization : Hybrid derivatives combining acyl/aroyl groups (e.g., benzoyl) with 4-methylphenyl substituents show promise for dual-action antimicrobial agents .

Tables

Table 1. Key Structural and Biological Comparisons of Selected Thioureas

| Property | This compound | N-(4-Methylbenzoyl)-N'-(4-methylphenyl)thiourea | N,N'-Bis(4-methylphenyl)thiourea |

|---|---|---|---|

| Molecular Weight | 208.33 g/mol | 297.37 g/mol | 256.37 g/mol |

| Key Functional Groups | C=S, isopropyl, 4-methylphenyl | C=S, benzoyl, 4-methylphenyl | C=S, dual 4-methylphenyl |

| Biological Activity | Inferred antimicrobial | Antibacterial, antifungal | Not reported |

| Solubility | Low (hydrophobic) | Moderate (polar benzoyl group) | Very low (high symmetry) |

Table 2. Synthesis Routes for Analogous Thioureas

Notes

- Contradictions: While N-(4-methylbenzoyl)-N'-(4-methylphenyl)thiourea shows antimicrobial activity , the absence of direct data on this compound necessitates caution in extrapolating bioactivity.

- Research Gaps: Detailed crystallographic data, quantitative solubility, and in vivo toxicity profiles for this compound remain unaddressed in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.